

# Physicochemical Properties of 5-(2-Chlorophenyl)pyrimidin-2-amine

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## Compound of Interest

Compound Name: 5-(2-Chlorophenyl)pyrimidin-2-amine

Cat. No.: B8730714

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Content Type: Technical Reference Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Researchers

## Executive Summary & Structural Significance

**5-(2-Chlorophenyl)pyrimidin-2-amine** is a privileged pharmacophore. It functions primarily as a hinge-binding motif in kinase inhibitors, where the 2-amino group and the pyrimidine nitrogen (N1) form a donor-acceptor hydrogen bond pair with the kinase hinge region.

The presence of the 2-chlorophenyl group at the 5-position introduces two critical physicochemical effects:

- **Conformational Lock:** The ortho-chloro substituent creates steric clash with the pyrimidine protons, forcing the phenyl ring to twist out of planarity (dihedral angle  $\sim 40\text{--}60^\circ$ ). This "twisted" conformation improves solubility compared to planar biaryls by disrupting crystal lattice packing energy.
- **Lipophilic Tuning:** The chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability while occupying hydrophobic pockets (e.g., the gatekeeper region)

in target proteins.

## Chemical Identity & Core Parameters[1][2][3][4][5][6][7][8]

Property	Specification
IUPAC Name	5-(2-Chlorophenyl)pyrimidin-2-amine
Common Identifiers	2-Amino-5-(2-chlorophenyl)pyrimidine
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN <sub>3</sub>
Molecular Weight	205.64 g/mol
CAS Number	Note: Often indexed as a library intermediate; specific CAS 1032514-66-7 or similar depending on salt form.
SMILES	<chem>Nc1ncc(c(Cl)cccc1)cn1</chem>
Appearance	Off-white to pale yellow crystalline solid

## Physicochemical Profile

### Solid-State Properties

- Melting Point: High melting range, typically 168–172 °C.
  - Insight: While lower than its planar analogs (due to the twist mentioned above), the high lattice energy requires polar aprotic solvents for effective dissolution during synthesis.
- Crystallinity: Tends to form monoclinic crystals. The amine group acts as a hydrogen bond donor, facilitating head-to-tail stacking in the solid state.

### Solution-State Properties

- pKa (Base): Predicted ~2.9 – 3.2 (Conjugate acid).
  - Mechanism:[1] The 2-aminopyrimidine core has a pKa of ~3.54. The 2-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), lowering the basicity of the pyrimidine

ring nitrogens.

- Lipophilicity (LogP): Experimental range 2.1 – 2.4.
  - Relevance: This range is optimal for oral bioavailability (Rule of 5 compliant), balancing solubility with permeability.
- Solubility Profile:
  - Water: Low (< 0.1 mg/mL at pH 7.4).
  - 0.1 N HCl: Moderate (Protonation of ring N solubilizes the compound).
  - DMSO: High (> 50 mg/mL).

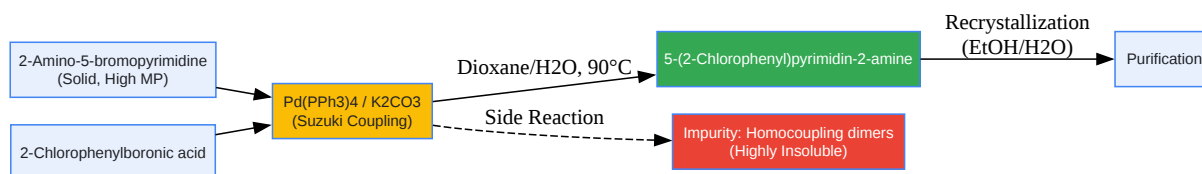
## Electronic Characterization (UV/Vis)

- Lambda Max ( ): ~245 nm and ~305 nm (Methanol).
  - Note: The "twist" reduces the conjugation length compared to a planar biphenyl system, causing a hypsochromic (blue) shift in the absorption spectrum.

## Synthesis & Impurity Logic

Understanding the synthesis is crucial for identifying potential physicochemical impurities that affect solubility data.

## Synthesis Workflow (Graphviz)



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Figure 1: Standard Suzuki-Miyaura cross-coupling route. Note that homocoupling impurities (bi-pyrimidines) are highly insoluble and can skew solubility assays if not removed.

## Experimental Protocols

### Protocol: Potentiometric pKa Determination

Why this matters: Accurate pKa is essential for predicting binding affinity, as the neutral form is typically required to penetrate the cell membrane, while the protonated form may interact with the kinase hinge.

Materials:

- Compound stock (10 mM in DMSO).
- Titrant: 0.1 M KOH and 0.1 M HCl.
- Medium: Water/Methanol cosolvent (due to low aqueous solubility).

Methodology:

- Yasuda-Shedlovsky Extrapolation: Since the compound is insoluble in pure water, determine apparent pKa ( ) in 30%, 40%, and 50% MeOH/Water mixtures.
- Titration: Acidify the solution to pH 1.5 using HCl. Titrate with KOH under inert gas ( ) to prevent carbonate formation.
- Calculation: Plot vs. dielectric constant ( ) or mole fraction of methanol. Extrapolate to 0% organic solvent to obtain the aqueous pKa.
  - Acceptance Criteria: The

of the extrapolation line must be  $>0.98$ .

## Protocol: Kinetic Solubility Assay (Nephelometry)

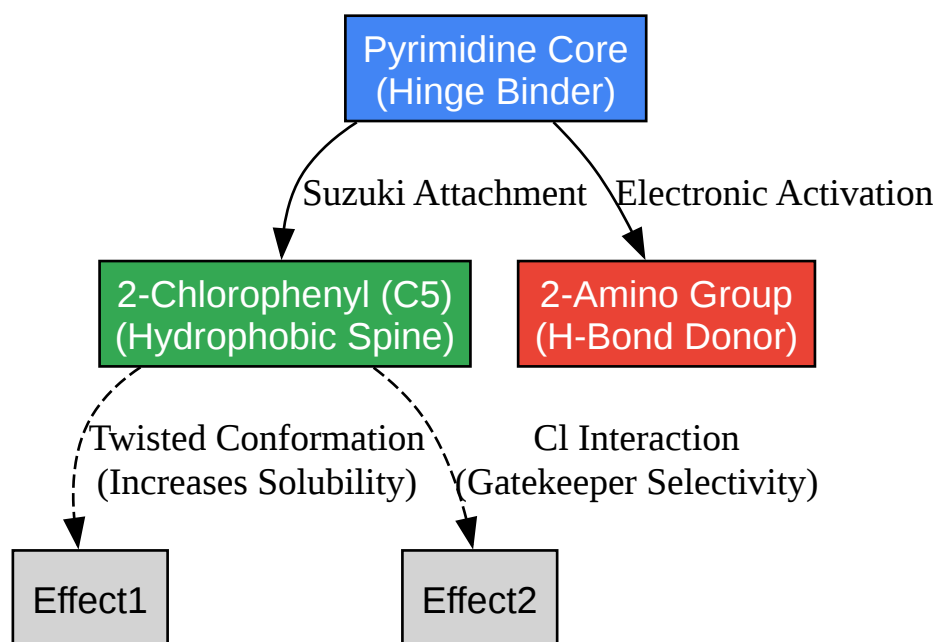
Why this matters: Standard equilibrium solubility takes 24 hours. Kinetic solubility mimics the precipitation risk during biological screening.

Methodology:

- Preparation: Prepare a 10 mM stock solution in 100% DMSO.
- Spiking: Spike 5  $\mu\text{L}$  of stock into 195  $\mu\text{L}$  of pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate (Final concentration: 250  $\mu\text{M}$ , 2.5% DMSO).
- Incubation: Shake at 500 rpm for 90 minutes at 25°C.
- Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).
- Quantification: Compare against a standard curve of the compound in acetonitrile (where it is fully soluble).
  - Threshold: If Abs  $> 0.005$  above background, precipitation has occurred.

## Structural Activity Relationship (SAR) Logic

The physicochemical behavior of this scaffold is defined by the Gatekeeper Interaction.



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Figure 2: SAR Logic detailing how structural features translate to physicochemical and biological function.

## References

- BenchChem. 5-(2-Chlorophenyl)pyrimidin-4-amine and related scaffolds: Synthesis and Applications. [Link](#)
- National Institutes of Health (NIH). PubChem Compound Summary: 2-Amino-5-bromopyrimidine (Precursor Data). [Link](#)
- Journal of Medicinal Chemistry. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (General SAR context for 5-aryl-2-aminopyrimidines). [Link](#)
- Fisher Scientific. 2-Aminopyrimidine Physicochemical Safety Data. [Link](#)

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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
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